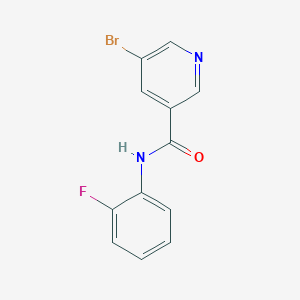![molecular formula C19H20N2S B5604223 4,6,8-trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline](/img/structure/B5604223.png)
4,6,8-trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,8-trimethyl-2-[(2-phenylethyl)sulfanyl]quinazoline is a useful research compound. Its molecular formula is C19H20N2S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline is 308.13471982 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Antimicrobial, Analgesic, and Anti-inflammatory Properties : Quinazoline derivatives, including those structurally similar to 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline, have been studied for their antimicrobial, analgesic, and anti-inflammatory activities. Compounds with methyl/methoxy group in the phenyl hydrazine ring and substitutions such as amine, urea, and thiourea are essential for these properties (Dash, Dash, Laloo, & Medhi, 2017).
- Antitumor and Antimalarial Properties : Certain quinazoline derivatives exhibit potent antimalarial, antibacterial, and antitumor activity. For instance, trimetrexate, a related compound, has demonstrated a broad spectrum of antitumor effects (Elslager, Johnson, & Werbel, 1983).
- Cancer Treatment : Quinazolines are known for their anticancer properties. They have been used in developing drugs for various cancers, particularly those targeting the epidermal growth factor receptor (EGFR) and other kinases (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Agricultural Applications
- Antimicrobial Agents in Agriculture : Some quinazoline derivatives are being evaluated as antimicrobial agents in agriculture, particularly for their effectiveness against phytopathogenic bacteria, offering potential as plant bactericides (Fan et al., 2019).
Materials Science
- Optoelectronic Materials : Quinazolines, including derivatives with structural similarities to 4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline, have been applied in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes and other luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Direcciones Futuras
Given the significant biological activities of quinazoline derivatives, future research will likely continue to explore their potential therapeutic applications. This could include the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
4,6,8-trimethyl-2-(2-phenylethylsulfanyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13-11-14(2)18-17(12-13)15(3)20-19(21-18)22-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQVIKLVYJYMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4,6-dimethylquinazoline](/img/structure/B5604156.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]pentanamide](/img/structure/B5604163.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
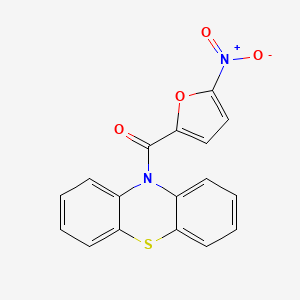
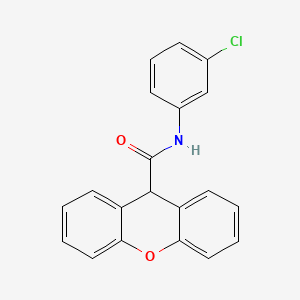
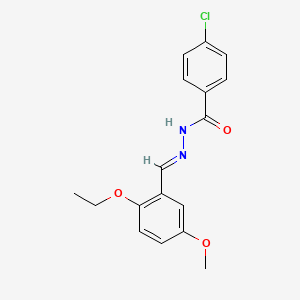
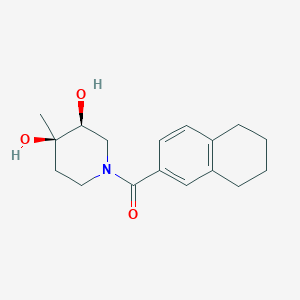
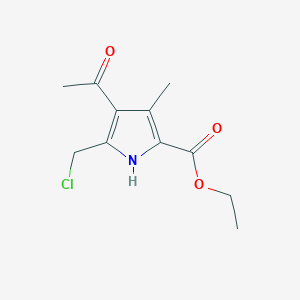

![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)
